An In-depth Technical Guide to 1-(5-Bromothiophen-3-YL)ethanone: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(5-Bromothiophen-3-YL)ethanone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Bromothiophen-3-YL)ethanone, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and its emerging applications, particularly in the realm of drug development. The versatility of its thiophene core, coupled with the reactive handles of the bromo and acetyl functionalities, makes it a valuable scaffold for the synthesis of novel therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This document aims to serve as a foundational resource for researchers leveraging this compound in their scientific endeavors.
Introduction
1-(5-Bromothiophen-3-YL)ethanone, with the CAS number 59227-67-7 , is a substituted thiophene derivative that has garnered attention as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom at the 5-position and an acetyl group at the 3-position of the thiophene ring, offers multiple sites for chemical modification. This unique arrangement allows for the strategic introduction of diverse functionalities, enabling the construction of complex molecular architectures with potential biological activity. This guide will delve into the core characteristics of this compound, providing essential data and protocols for its effective utilization in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(5-Bromothiophen-3-YL)ethanone is crucial for its handling, reaction optimization, and application. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 59227-67-7 | N/A |
| Molecular Formula | C₆H₅BrOS | N/A |
| Molecular Weight | 205.07 g/mol | N/A |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not explicitly found for the 3-yl isomer. For comparison, the 2-yl isomer, 1-(5-bromothiophen-2-yl)ethanone, has a melting point of 96-98 °C. | N/A |
| Boiling Point | Not explicitly found for the 3-yl isomer. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Safety Information:
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Signal Word: Danger
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Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Synthesis and Reactivity
The synthesis of 1-(5-Bromothiophen-3-YL)ethanone can be approached through several synthetic strategies. A common and effective method is the Friedel-Crafts acylation of 3-bromothiophene.
Experimental Protocol: Friedel-Crafts Acylation of 3-Bromothiophene
This protocol outlines a general procedure for the synthesis of 1-(5-Bromothiophen-3-YL)ethanone.
Materials:
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3-Bromothiophene
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Acetyl chloride or acetic anhydride
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A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄))
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Anhydrous solvent (e.g., dichloromethane (DCM) or carbon disulfide (CS₂))
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Hydrochloric acid (HCl), aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromothiophene in the anhydrous solvent.
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Cool the solution in an ice bath to 0 °C.
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Slowly add the Lewis acid catalyst portion-wise while maintaining the temperature at 0 °C.
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To this mixture, add acetyl chloride or acetic anhydride dropwise via a dropping funnel over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for another 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(5-Bromothiophen-3-YL)ethanone.
Logical Workflow for Friedel-Crafts Acylation
Caption: A logical workflow for the synthesis of 1-(5-Bromothiophen-3-YL)ethanone.
Reactivity and Further Functionalization
The bromine atom on the thiophene ring is a versatile handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The acetyl group can also be modified, for instance, through reduction to an alcohol or conversion to other functional groups.
Applications in Drug Discovery
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl groups and their favorable pharmacokinetic properties. 1-(5-Bromothiophen-3-YL)ethanone serves as a valuable starting material for the synthesis of compounds targeting various biological pathways.
Kinase Inhibitors
The thiophene scaffold is a common feature in many kinase inhibitors. The ability to functionalize both the 5-position (via the bromo group) and the 3-position (via the acetyl group) of 1-(5-Bromothiophen-3-YL)ethanone allows for the exploration of structure-activity relationships (SAR) in the design of potent and selective kinase inhibitors. For example, the thiophene ring can act as a hinge-binding motif, a key interaction for many kinase inhibitors.
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent a large family of drug targets. The structural features of 1-(5-Bromothiophen-3-YL)ethanone can be incorporated into ligands that modulate the activity of various GPCRs. The thiophene ring can participate in crucial aromatic interactions within the receptor binding pocket, and the substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
General Workflow for Drug Discovery Application
Caption: A general workflow for utilizing 1-(5-Bromothiophen-3-YL)ethanone in drug discovery.
Experimental Protocols for Biological Evaluation
While specific signaling pathways directly modulated by 1-(5-Bromothiophen-3-YL)ethanone itself are not well-documented, its derivatives are often evaluated in standard biological assays. Below are general protocols for assessing the activity of compounds derived from this scaffold.
Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the inhibitory activity of a test compound against a specific kinase.
Materials:
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Purified recombinant kinase
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Kinase-specific substrate (peptide or protein)
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ATP (Adenosine triphosphate)
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Test compound dissolved in DMSO
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Kinase assay buffer
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Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
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Microplate reader
Procedure:
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Prepare serial dilutions of the test compound in DMSO.
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In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
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Initiate the kinase reaction by adding ATP.
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Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30 °C or 37 °C) for a predetermined time.
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.
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Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
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Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
GPCR Binding Assay (Radioligand Displacement - Generic Protocol)
Objective: To determine the binding affinity of a test compound to a specific GPCR.
Materials:
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Cell membranes expressing the target GPCR
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Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)
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Test compound dissolved in DMSO
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Binding buffer
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Scintillation cocktail
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Scintillation counter
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Filter plates and vacuum manifold
Procedure:
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Prepare serial dilutions of the test compound in DMSO.
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In a microplate, incubate the cell membranes, radiolabeled ligand, and test compound in the binding buffer.
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Allow the binding to reach equilibrium (incubation time and temperature are receptor-dependent).
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Separate the bound and free radioligand by rapid filtration through the filter plates using a vacuum manifold.
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Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Allow the filters to dry, then add scintillation cocktail to each well.
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Measure the radioactivity on the filters using a scintillation counter.
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Calculate the percentage of specific binding displaced by the test compound and determine the Ki or IC₅₀ value.
Conclusion
1-(5-Bromothiophen-3-YL)ethanone is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its well-defined structure and multiple points for functionalization provide a robust platform for the generation of diverse chemical libraries. The synthetic protocols and biological evaluation methods outlined in this guide offer a starting point for researchers aiming to exploit the properties of this compound in the development of novel therapeutic agents and advanced materials. Further exploration of its reactivity and applications is warranted to fully unlock its potential in various scientific disciplines.
